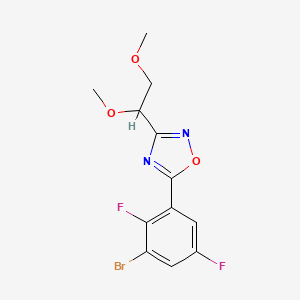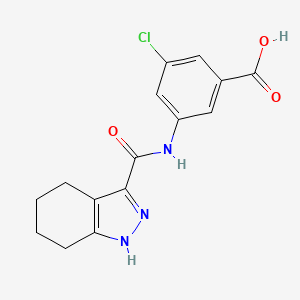
5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways. For example, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been suggested that this compound may modulate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in water and its toxicity at high concentrations.
Direcciones Futuras
For research include exploring the potential of this compound in the treatment of other diseases, investigating its mechanism of action in more detail, and optimizing its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole involves the reaction of 3-(1,2-dimethoxyethyl)-5-(3-bromo-2,5-difluorophenyl)-1,2,4-oxadiazole with a suitable reagent. The reaction can be carried out using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The yield of the reaction varies depending on the method used, and the purity of the final product can be improved by using chromatographic techniques.
Aplicaciones Científicas De Investigación
5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The anti-cancer activity of this compound has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(3-bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2O3/c1-18-5-9(19-2)11-16-12(20-17-11)7-3-6(14)4-8(13)10(7)15/h3-4,9H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOINSPFBZCROIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NOC(=N1)C2=C(C(=CC(=C2)F)Br)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide](/img/structure/B7449950.png)
![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
![4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)
![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449979.png)
![N-methyl-N-(6-methylpyridazin-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B7449986.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449990.png)

![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)


